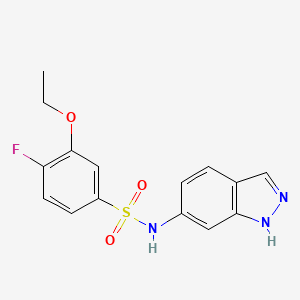
3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazoles are heterocyclic aromatic organic compounds that have a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound is characterized by its molecular formula C15H14FN3O3S and a molecular weight of 335.353 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide involves several steps, including the formation of the indazole core and subsequent functionalization. One common method for synthesizing indazoles is through transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles involves the formation of an N–N bond using oxygen as the terminal oxidant . Another approach includes the reductive cyclization of 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of metal-catalyzed reactions, which generally produce good to excellent yields with minimal byproducts . The choice of solvents, catalysts, and reaction conditions can be tailored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as transition metals (e.g., copper, silver) . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-Ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Indazole-containing compounds are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indazole: A heterocyclic aromatic organic compound with various medicinal applications.
Imidazole: A five-membered heterocyclic moiety with applications in medicinal chemistry.
Phenylpyrazole: Compounds containing a phenylpyrazole skeleton, which have diverse biological activities.
Uniqueness
3-Ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its combination of an ethoxy group, a fluoro substituent, and an indazole core makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14FN3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14FN3O3S/c1-2-22-15-8-12(5-6-13(15)16)23(20,21)19-11-4-3-10-9-17-18-14(10)7-11/h3-9,19H,2H2,1H3,(H,17,18) |
InChI Key |
UROUKASIMCBMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B11069756.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11069761.png)
![Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B11069764.png)
![4-(4-methoxyphenyl)-N-[4-(pyridin-2-ylcarbamoyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11069772.png)
![2-(4-fluorophenoxy)-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B11069775.png)
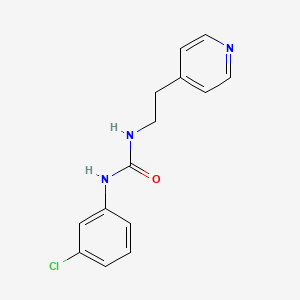
![2-(4-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11069789.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11069796.png)
![3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11069799.png)
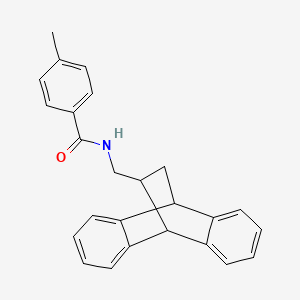
![N-{2-[(2-methoxyphenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11069811.png)
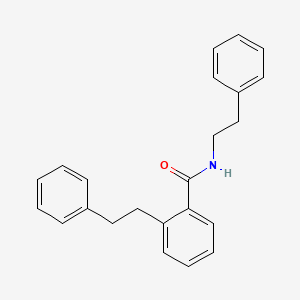
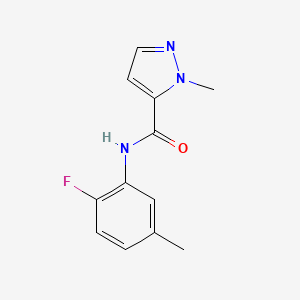
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide](/img/structure/B11069832.png)
